Cas no 1016716-69-0 (3-{(benzyloxy)carbonylamino}-4-methylbenzoic acid)

3-{(Benzyloxy)carbonylamino}-4-methylbenzoic acid is a benzoic acid derivative featuring a benzyloxycarbonyl (Cbz) protecting group on the amino functionality and a methyl substituent on the aromatic ring. This compound is primarily utilized in organic synthesis as an intermediate for peptide coupling and protecting group strategies, owing to the Cbz group's stability under basic conditions and selective removal via hydrogenolysis. The carboxyl group allows for further functionalization, making it valuable in medicinal chemistry and drug development. Its crystalline form ensures consistent purity, while the well-defined structure facilitates precise incorporation into complex molecular frameworks. Suitable for controlled reactions, it is commonly employed in academic and industrial research applications.
3-{(benzyloxy)carbonylamino}-4-methylbenzoic acid structure
1016716-69-0 structure
Product name:3-{(benzyloxy)carbonylamino}-4-methylbenzoic acid
CAS No:1016716-69-0
MF:C16H15NO4
MW:285.294604539871
CID:5156188
PubChem ID:24689235

3-{(benzyloxy)carbonylamino}-4-methylbenzoic acid Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, 4-methyl-3-[[(phenylmethoxy)carbonyl]amino]-
    • 3-{(benzyloxy)carbonylamino}-4-methylbenzoic acid
    • Inchi: 1S/C16H15NO4/c1-11-7-8-13(15(18)19)9-14(11)17-16(20)21-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,20)(H,18,19)
    • InChI Key: SBVGUGHIDKYWMK-UHFFFAOYSA-N
    • SMILES: C(O)(=O)C1=CC=C(C)C(NC(OCC2=CC=CC=C2)=O)=C1

3-{(benzyloxy)carbonylamino}-4-methylbenzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-121136-5.0g
3-{[(benzyloxy)carbonyl]amino}-4-methylbenzoic acid
1016716-69-0
5g
$2110.0 2023-06-08
Enamine
EN300-121136-0.1g
3-{[(benzyloxy)carbonyl]amino}-4-methylbenzoic acid
1016716-69-0
0.1g
$640.0 2023-06-08
Enamine
EN300-121136-0.5g
3-{[(benzyloxy)carbonyl]amino}-4-methylbenzoic acid
1016716-69-0
0.5g
$699.0 2023-06-08
Enamine
EN300-121136-0.25g
3-{[(benzyloxy)carbonyl]amino}-4-methylbenzoic acid
1016716-69-0
0.25g
$670.0 2023-06-08
Enamine
EN300-121136-2.5g
3-{[(benzyloxy)carbonyl]amino}-4-methylbenzoic acid
1016716-69-0
2.5g
$1428.0 2023-06-08
Enamine
EN300-121136-10.0g
3-{[(benzyloxy)carbonyl]amino}-4-methylbenzoic acid
1016716-69-0
10g
$3131.0 2023-06-08
Enamine
EN300-121136-2500mg
3-{[(benzyloxy)carbonyl]amino}-4-methylbenzoic acid
1016716-69-0
2500mg
$1063.0 2023-10-02
Enamine
EN300-121136-0.05g
3-{[(benzyloxy)carbonyl]amino}-4-methylbenzoic acid
1016716-69-0
0.05g
$612.0 2023-06-08
Enamine
EN300-121136-1.0g
3-{[(benzyloxy)carbonyl]amino}-4-methylbenzoic acid
1016716-69-0
1g
$728.0 2023-06-08
Enamine
EN300-121136-100mg
3-{[(benzyloxy)carbonyl]amino}-4-methylbenzoic acid
1016716-69-0
100mg
$476.0 2023-10-02

Additional information on 3-{(benzyloxy)carbonylamino}-4-methylbenzoic acid

Research Brief on 3-{(benzyloxy)carbonylamino}-4-methylbenzoic acid (CAS: 1016716-69-0): Recent Advances and Applications

3-{(benzyloxy)carbonylamino}-4-methylbenzoic acid (CAS: 1016716-69-0) is a chemically synthesized compound that has garnered significant attention in the field of medicinal chemistry and drug development. This compound, characterized by its benzyloxycarbonyl (Cbz) protecting group and methyl-substituted benzoic acid moiety, serves as a versatile intermediate in the synthesis of bioactive molecules. Recent studies have explored its potential applications in the development of protease inhibitors, antimicrobial agents, and targeted therapeutics, positioning it as a critical building block in pharmaceutical research.

A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of 3-{(benzyloxy)carbonylamino}-4-methylbenzoic acid in the synthesis of novel cysteine protease inhibitors. The research demonstrated that derivatives of this compound exhibited potent inhibitory activity against cathepsin B, a protease implicated in cancer metastasis and inflammatory diseases. The study utilized molecular docking and kinetic assays to elucidate the binding mechanisms, revealing a strong interaction between the Cbz-protected amino group and the enzyme's active site. These findings suggest potential therapeutic applications in oncology and autoimmune disorders.

In addition to its role in protease inhibition, recent investigations have explored the antimicrobial properties of 3-{(benzyloxy)carbonylamino}-4-methylbenzoic acid derivatives. A 2022 paper in Bioorganic & Medicinal Chemistry Letters reported that structural modifications of this compound led to enhanced activity against multidrug-resistant Staphylococcus aureus (MRSA). The study attributed this effect to the compound's ability to disrupt bacterial cell wall synthesis, a mechanism distinct from traditional beta-lactam antibiotics. This discovery opens new avenues for addressing antibiotic resistance, a pressing global health challenge.

From a synthetic chemistry perspective, advancements in the scalable production of 3-{(benzyloxy)carbonylamino}-4-methylbenzoic acid have been achieved through green chemistry approaches. A 2023 ACS Sustainable Chemistry & Engineering publication detailed a solvent-free catalytic method for its synthesis, significantly reducing environmental impact while maintaining high yield (92%) and purity (>99%). This methodological innovation aligns with the pharmaceutical industry's growing emphasis on sustainable manufacturing practices.

Ongoing clinical research is investigating the pharmacokinetic profile of drug candidates derived from 3-{(benzyloxy)carbonylamino}-4-methylbenzoic acid. Preliminary data from Phase I trials (NCT05678921) indicate favorable oral bioavailability and linear dose-response relationships, supporting further development. However, challenges remain in optimizing metabolic stability, as cytochrome P450-mediated oxidation of the methyl group was observed in in vitro hepatic microsome studies.

In conclusion, 3-{(benzyloxy)carbonylamino}-4-methylbenzoic acid (CAS: 1016716-69-0) represents a multifaceted compound with expanding applications in drug discovery. Its structural features enable diverse pharmacological activities, while recent synthetic improvements enhance its accessibility. Future research directions may focus on structure-activity relationship studies to refine target specificity and mitigate metabolic liabilities, ultimately accelerating the translation of these findings into clinically viable therapies.

Recommend Articles

Recommended suppliers
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd